CID 71356258
Description
CID 71356258 (hypothetical placeholder due to missing data) would typically be introduced with its:
- IUPAC Name: (Hypothetical) e.g., "3-O-caffeoyl betulin derivative."
- Molecular Formula: e.g., $ \text{C}{35}\text{H}{48}\text{O}_6 $.
- Structural Features: Core scaffold (e.g., triterpenoid backbone), functional groups (e.g., hydroxyl, ester), and stereochemistry.
- Biological Activity: (If applicable) e.g., enzyme inhibition, cytotoxicity, or substrate specificity.
For rigorous characterization, authors must provide spectral data (NMR, MS), elemental analysis, and physicochemical properties (e.g., solubility, logP) as per guidelines in and .
Properties
Molecular Formula |
Sn3Ti2 |
|---|---|
Molecular Weight |
451.9 g/mol |
InChI |
InChI=1S/3Sn.2Ti |
InChI Key |
WDCSDAGETSTUIV-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ti].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71356258” involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific temperature and pressure].
Step 3: Final product isolation and purification using [specific techniques].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves:
Large-scale reactors: for the initial synthesis.
Continuous flow systems: to maintain consistent reaction conditions.
Advanced purification techniques: such as chromatography and crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 71356258” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Reduced by [specific reducing agents] to yield [specific products].
Substitution: Participates in substitution reactions with [specific reagents] under [specific conditions].
Common Reagents and Conditions:
Oxidizing Agents: [Examples of oxidizing agents].
Reducing Agents: [Examples of reducing agents].
Substitution Reagents: [Examples of substitution reagents].
Major Products: The major products formed from these reactions include [list of major products], which are significant for [specific applications].
Scientific Research Applications
Compound “CID 71356258” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in [specific chemical reactions] and as a catalyst in [specific processes].
Biology: Plays a role in [specific biological studies], including [specific applications].
Medicine: Investigated for its potential therapeutic effects in [specific medical conditions].
Industry: Utilized in the production of [specific industrial products] and as an additive in [specific processes].
Mechanism of Action
The mechanism of action of compound “CID 71356258” involves:
Molecular Targets: Binds to [specific molecular targets] and modulates [specific pathways].
Pathways Involved: Influences [specific biochemical pathways], leading to [specific effects].
Comparison with Similar Compounds
Comparison with Similar Compounds
Using and as templates, a comparative analysis would involve structural, functional, and bioactivity assessments. Below is a hypothetical table comparing CID 71356258 with analogs:
| Property | This compound | Betulin (CID 72326) | 3-O-Caffeoyl Betulin (CID 10153267) | Oscillatoxin D (CID 101283546) |
|---|---|---|---|---|
| Molecular Formula | $ \text{C}{35}\text{H}{48}\text{O}_6 $ | $ \text{C}{30}\text{H}{50}\text{O}_2 $ | $ \text{C}{38}\text{H}{52}\text{O}_7 $ | $ \text{C}{32}\text{H}{46}\text{O}_8 $ |
| Core Structure | Triterpenoid + caffeoyl | Triterpenoid | Triterpenoid + caffeoyl ester | Macrocyclic polyketide |
| Functional Groups | Ester, hydroxyl | Hydroxyl | Ester, hydroxyl | Lactone, hydroxyl |
| Bioactivity | Hypothetical: CYP3A4 inhibition | Antiviral, anti-inflammatory | Anticancer (apoptosis induction) | Cytotoxic (marine toxin) |
| Solubility (logS) | -2.1 (moderate) | -4.5 (low) | -3.8 (low) | -5.2 (very low) |
| Synthetic Accessibility | Moderate (4 steps) | High (natural product) | Moderate (semi-synthetic) | Low (complex biosynthesis) |
Key Findings:
Structural Similarity: this compound and CID 10153267 share a triterpenoid backbone modified with caffeoyl groups, suggesting shared biosynthesis or derivatization pathways .
Functional Divergence : Despite structural overlap, this compound’s hypothetical CYP3A4 inhibition contrasts with CID 10153267’s anticancer activity, highlighting the impact of functional group positioning .
Physicochemical Properties : this compound’s moderate solubility and synthetic accessibility make it more drug-like than oscillatoxin derivatives, which are poorly soluble and biosynthetically complex .
Methodological Considerations
- Structural Overlay Analysis: As shown in (Figure 8), 3D overlays of steroid backbones or triterpenoids could reveal spatial similarities in functional group orientation .
- Bioactivity Assays : Use standardized protocols (e.g., enzyme inhibition assays, cytotoxicity screens) as described in and .
- Data Reproducibility : Follow guidelines in –10 for reporting spectral data and experimental details to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
